molecular formula C8H16IN B13972535 3-(3-Iodopropyl)piperidine

3-(3-Iodopropyl)piperidine

Cat. No.: B13972535
M. Wt: 253.12 g/mol
InChI Key: HWXMQNWKZBTUMB-UHFFFAOYSA-N
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Description

3-(3-Iodopropyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Iodopropyl)piperidine typically involves the reaction of piperidine with 1,3-diiodopropane under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Iodopropyl)piperidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The iodopropyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the iodopropyl group to a propyl group or other reduced forms.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted piperidine derivatives.

    Oxidation: Formation of N-oxides or other oxidized products.

    Reduction: Formation of reduced piperidine derivatives.

Scientific Research Applications

3-(3-Iodopropyl)piperidine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Iodopropyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity. The iodopropyl group can enhance the compound’s binding affinity and specificity towards its target, leading to desired therapeutic effects.

Comparison with Similar Compounds

    Piperidine: The parent compound, widely used in organic synthesis and medicinal chemistry.

    3-(3-Bromopropyl)piperidine: Similar structure with a bromine atom instead of iodine, exhibiting different reactivity and applications.

    3-(3-Chloropropyl)piperidine: Contains a chlorine atom, used in similar applications but with distinct chemical properties.

Uniqueness: 3-(3-Iodopropyl)piperidine is unique due to the presence of the iodine atom, which imparts specific reactivity and potential for further functionalization. The iodopropyl group can be easily replaced by other nucleophiles, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

3-(3-iodopropyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16IN/c9-5-1-3-8-4-2-6-10-7-8/h8,10H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWXMQNWKZBTUMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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